4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one

Fragment-based drug discovery Enterovirus 3C protease X-ray crystallography

Sourcing enantiopure fragment hits with validated binding modes for enterovirus 3C protease remains a bottleneck in antiviral hit-to-lead campaigns. 4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one (CAS 2093848-55-4) is a crystallographically validated (6S)-fragment from the Diamond XChem screen that directly addresses this gap. • Co-crystal structure (PDB 7GOR) maps key interactions in the conserved glutamine-binding pocket, enabling rational expansion into adjacent sub-pockets. • Enantiopure (6S) material is essential for target engagement; the 1-methyl isomer (CAS 2093905-71-4) and achiral analogues serve as built-in selectivity controls. • Ligand validation metrics (RSCC = 0.505) provide a quantitative benchmark for SPR, TSA, or crystallographic fragment screening cascades. Supplied with full analytical documentation for immediate hit expansion.

Molecular Formula C10H12FN3O
Molecular Weight 209.22 g/mol
Cat. No. B13510251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one
Molecular FormulaC10H12FN3O
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESCC1CN(CC(=O)N1)C2=C(C=CC=N2)F
InChIInChI=1S/C10H12FN3O/c1-7-5-14(6-9(15)13-7)10-8(11)3-2-4-12-10/h2-4,7H,5-6H2,1H3,(H,13,15)
InChIKeyADIKUTCTGUZIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one: 3C Protease Fragment Ligand


4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one (CAS 2093848-55-4; PDB ligand code TVR) is a chiral piperazin-2-one fragment identified through a crystallographic fragment screen against Enterovirus D68 3C protease (3Cpro) [1]. The compound bears a 3-fluoropyridin-2-yl substituent at the N4 position and a (6S)-methyl group on the piperazinone ring, giving it a molecular weight of 209.22 Da and the formula C₁₀H₁₂FN₃O [2]. Its discovery context is the ASAP consortium's XChem fragment-based drug discovery campaign at Diamond Light Source, aimed at developing broad-spectrum anti-enterovirals targeting the conserved 3C protease [1]. The compound occupies the active site of EV-D68 3Cpro and serves as a starting point for structure-guided hit-to-lead expansion [3].

Fragment hit Crystallographic 3C protease binder
Screen origin XChem fragment-based discovery campaign
Chirality Enantiopure (6S) required for binding

Why Generic Analogs Cannot Replace This Piperazinone Fragment


Superficially similar piperazinone derivatives lack the precise substitution pattern required for specific binding to the EV-D68 3C protease active site. The combination of the 3-fluoropyridin-2-yl group at N4 and the (6S)-methyl stereochemistry creates a unique three-dimensional pharmacophore that engages the conserved glutamine-binding pocket of 3Cpro [1]. Simply replacing this compound with a des-fluoro pyridinylpiperazine, a 1-methylpiperazin-2-one isomer (CAS 2093905-71-4), or an achiral piperazin-2-one core would abolish or drastically alter the key interactions observed in the co-crystal structure, as demonstrated by the fragment screening campaign where only specific substitution patterns yielded binding hits [2].

Des-fluoro / achiral Loss of 3-fluoropyridine or (6S)-methyl may abolish key active-site interactions.
1-methyl isomer Methyl on N1 blocks the essential NH hydrogen-bond donor; not a 3Cpro binder.
Adrenergic analog 1-(3-fluoropyridin-2-yl)piperazine targets α2-adrenoceptor, not viral protease.

Differentiation Evidence vs. Closest Analogs


Stereochemistry-Dependent 3C Protease Binding

The compound as the (6S)-enantiomer (TVR) binds to the EV-D68 3C protease active site with its methyl group occupying a defined hydrophobic sub-pocket, as shown in the 1.52 Å resolution co-crystal structure 7GOR [1]. The ligand validation reports a Real Space Correlation Coefficient (RSCC) of 0.505 and a Real Space R-factor of 0.315, confirming a well-defined fit to the electron density [2]. In contrast, the (6R)-enantiomer would place the methyl group in an orientation sterically incompatible with the same binding pocket, and the published fragment screen identified only the (S)-configured compound among active-site binders [3].

Stereochemistry & Binding
Class-level
RSCC = 0.505, R-free = 0.315
Supports enantiomer-dependent binding
Only (S)-enantiomer observed; (R) absent from screen
Fragment-based drug discovery Enterovirus 3C protease X-ray crystallography

Positional Isomer Binding Competence

The 6-methyl substitution pattern of the target compound allows the piperazinone ring to adopt a conformation where the lactam NH and carbonyl are oriented toward the catalytic residues of 3Cpro, as evidenced by the co-crystal structure [1]. The positional isomer 4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one (PubChem CID 126776361; CAS 2093905-71-4) carries the methyl group on the N1 atom rather than the C6 carbon, which blocks the NH hydrogen-bond donor and alters the ring conformation [2]. The 1-methyl isomer was not reported among the 3C protease fragment hits, consistent with the loss of a key hydrogen-bonding interaction required for binding [3].

Positional Isomer Binding
Reported
6-methyl retains free NH; 1-methyl blocks NH donor
NH donor essential for 3Cpro active-site engagement
1-methyl isomer not identified as a fragment hit
Positional isomer selectivity Protease inhibition Structure-activity relationship

Target Engagement Confirmed by Crystallography

The target compound was identified as one of the fragments that bind to the active site of EV-D68 3C protease in a dedicated crystallographic fragment screen using the PanDDA methodology [1]. This provides direct structural evidence of target engagement at the catalytic site. In contrast, the simpler analog 1-(3-fluoropyridin-2-yl)piperazine (CAS 85386-84-1) was historically characterized as a potent α₂-adrenoceptor antagonist with IC₅₀ values in nanomolar range against [³H]clonidine binding, but has no documented antiviral activity [2]. The piperazin-2-one carbonyl and 6-methyl substituent of the target compound redirect its binding profile away from aminergic GPCRs toward the viral protease target [3].

Target Engagement
Reported
X-ray: 3C protease active-site ligand; comparator: α2-adrenoceptor antagonist
Divergent primary target; avoid misassignment
Piperazinone carbonyl redirects binding from GPCR to protease
Target engagement Fragment screening Selectivity profiling

Physicochemical Differentiation from Analogs

The target compound has a computed XLogP3 of 0.7 based on its structure, reflecting a balance between the lipophilic fluoropyridine and the polar piperazinone ring [1]. Removing the fluorine atom (des-fluoro analog) would reduce lipophilicity (estimated XLogP3 decrease of ~0.5–0.7 units) and eliminate the potential for halogen bonding with the protein target observed in the crystal structure [2]. Removing the 6-methyl group would decrease the topological polar surface area (TPSA) incrementally and remove a chiral center essential for binding. The compound also features one hydrogen bond donor (NH) and four acceptors, which are critical for the ligand–protein interaction network seen in PDB 7GOR [3].

Physicochemical Profile
Data to verify
XLogP3 = 0.7; HBD = 1; HBA = 4; TPSA = 36.4 Ų
Computed properties guide fragment library suitability
No experimental logD available; use as screening estimate
Lipophilicity Hydrogen bonding Fragment physicochemical properties

Application Scenarios for This Piperazinone Fragment


Hit-to-Lead Expansion for 3C Protease Inhibitors

This compound is a validated crystallographic fragment hit for EV-D68 3C protease and can serve as a starting scaffold for structure-guided medicinal chemistry [1]. Its co-crystal structure (PDB 7GOR) reveals the binding pose, enabling rational design of analogs that extend into adjacent sub-pockets identified in the XChem fragment screen [2]. Researchers procuring this compound for hit expansion should prioritize enantiopure (6S) material to maintain binding competence.

Selectivity Profiling Against Adrenergic Receptors

Because the structurally related 1-(3-fluoropyridin-2-yl)piperazine is a potent α₂-adrenoceptor antagonist [1], the target compound can be used in side-by-side selectivity assays to confirm that antiviral activity is not confounded by off-target adrenergic effects. The piperazin-2-one carbonyl and 6-methyl group are the key structural features that redirect binding from GPCR targets to the viral protease [2].

Fragment Library Benchmarking and Screening Validation

As a member of the Diamond Light Source XChem fragment library with demonstrated binding to a viral protease target [1], this compound can be used as a reference standard for validating new fragment screening cascades, including SPR, TSA, or crystallographic fragment screening protocols. Its well-characterized binding mode and ligand validation metrics (RSCC = 0.505; RS R-factor = 0.315) [2] provide a quality benchmark for assessing new hit identification campaigns.

Isomer-Specific Structure–Activity Relationship Studies

The availability of the 1-methyl positional isomer (CAS 2093905-71-4) enables direct comparison studies to elucidate the contribution of the N1-H hydrogen bond donor to target binding [1]. Procurement of both isomers permits experiments that map the hydrogen-bonding requirements for 3C protease inhibition, providing critical SAR information for lead optimization [2].

Application
Selection Property
Validation Focus
Hit-to-Lead Expansion (3C Protease)
Enantiopure (6S) material
Crystallographic binding-mode verification
Off-target Selectivity Profiling
Absence of adrenergic pharmacophore
Confirm no α2-adrenoceptor interference
Fragment Screening Validation
Reference standard for screening cascades
Quality benchmark for hit identification
Isomer-Specific SAR Studies
1-methyl isomer comparator
Map hydrogen-bonding requirements for 3Cpro
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